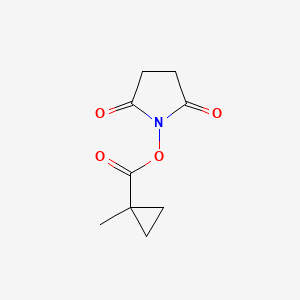
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with significant interest in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of an iodo-substituted aromatic ring, a keto group, and an ester functional group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-iodo-2-methylbenzoic acid. This can be achieved through the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid.
Formation of 5-Iodo-2-methylbenzoyl Chloride: The 5-iodo-2-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Claisen Condensation: The acyl chloride is subjected to a Claisen condensation reaction with ethyl acetate in the presence of a strong base like sodium ethoxide to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), low temperatures.
Oxidation: Potassium permanganate, solvents (water, acetone), room temperature to mild heating.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester.
Oxidation: 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid.
科学的研究の応用
3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodo group can enhance its binding affinity to certain targets, while the keto and ester groups can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
5-Iodo-2-methylbenzoic acid: A precursor in the synthesis of 3-(5-Iodo-2-methyl-phenyl)-3-oxo-propionic acid ethyl ester.
3-(5-Iodo-2-methyl-phenyl)-3-hydroxy-propionic acid ethyl ester: A reduced form of the compound.
2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: A structurally related compound with potential anticancer activity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its iodo-substituted aromatic ring and keto-ester structure make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
IUPAC Name |
ethyl 3-(5-iodo-2-methylphenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO3/c1-3-16-12(15)7-11(14)10-6-9(13)5-4-8(10)2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXYGABKDADSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)



![5-bromo-4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152131.png)
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one](/img/structure/B8152133.png)
![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methoxypropan-1-one](/img/structure/B8152134.png)


![5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8152149.png)




